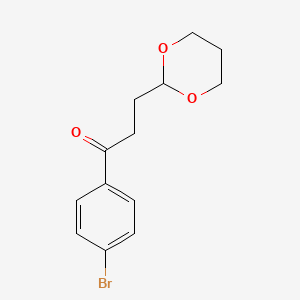

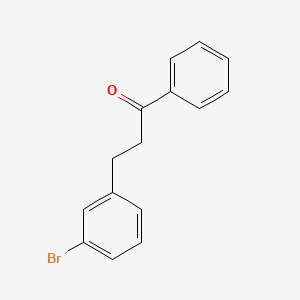

3-(3-Bromophenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Bromophenyl)propiophenone is a chemical compound with the molecular formula C15H13BrO. It has a molecular weight of 289.17 . It is used in the synthesis of various isomers of (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid and 2-(methylamino)-1-(3-bromophenyl)propan-1-one .

Synthesis Analysis

The synthesis of 3-(3-Bromophenyl)propiophenone involves a vapor-phase cross-decarboxylation process. In this process, benzoic acid is reacted with propionic acid at high temperatures over a catalyst .Molecular Structure Analysis

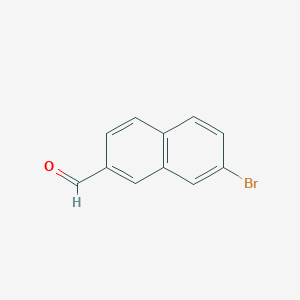

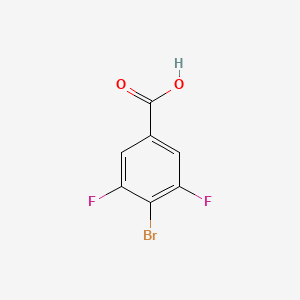

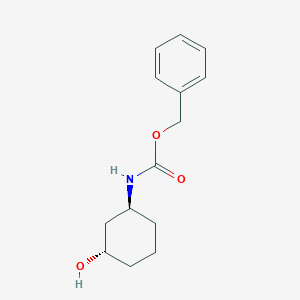

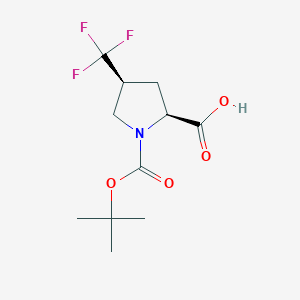

The molecular structure of 3-(3-Bromophenyl)propiophenone is characterized by a bromophenyl group attached to a propiophenone group .Chemical Reactions Analysis

3-(3-Bromophenyl)propiophenone is used in the synthesis of o-, m-, and p- isomers of (±)-2-[3-(hydroxybenzoyl)phenyl]propanoic acid. It is also used in the synthesis of 2-(methylamino)-1-(3-bromophenyl)propan-1-one .Physical And Chemical Properties Analysis

3-(3-Bromophenyl)propiophenone is a white to light yellow crystalline substance . It has a molecular weight of 289.17 .Scientific Research Applications

Synthesis of Hydroxybenzoylphenyl Propanoic Acid Isomers

One of the applications of 3-(3-Bromophenyl)propiophenone is in the synthesis of o-, m-, and p-isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid. These isomers are important in the study of non-steroidal anti-inflammatory drugs (NSAIDs) due to their analgesic and anti-inflammatory properties .

Precursor for Methylamino Derivatives

This compound is also utilized in synthesizing 2-(methylamino)-1-(3-bromophenyl)propan-1-one, which is a key intermediate in producing various pharmaceuticals, including potential treatments for CNS disorders .

Phthalocyanine-Fullerene Dyads Synthesis

Another significant application is in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads. These dyads are studied for their potential use in photodynamic therapy and as components in organic photovoltaic cells .

Mechanism of Action

Target of Action

This compound is a synthetic intermediate and is primarily used in the synthesis of other compounds .

Mode of Action

As a synthetic intermediate, its primary role is likely in the formation of other compounds rather than interacting with biological targets directly .

Biochemical Pathways

It has been used in the synthesis of o-, m-, and p- isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid and 2-(methylamino)-1-(3-bromophenyl)propan-1-one .

Result of Action

As a synthetic intermediate, its primary role is in the formation of other compounds .

Action Environment

As a synthetic intermediate, it is primarily used under controlled laboratory conditions .

properties

IUPAC Name |

3-(3-bromophenyl)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYQGOLZHMIKGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483004 |

Source

|

| Record name | 3-(3-Bromophenyl)-1-phenyl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)propiophenone | |

CAS RN |

65565-12-0 |

Source

|

| Record name | 3-(3-Bromophenyl)-1-phenyl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.